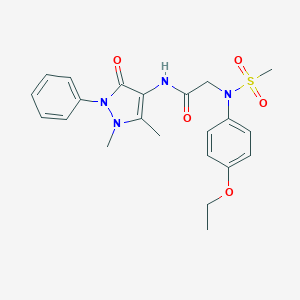
Ethyl 2-(7-heptyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(7-heptyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate is a useful research compound. Its molecular formula is C17H26N4O4S and its molecular weight is 382.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-HIV Activity
Research has highlighted the synthesis of ethyl 2-alkyl-4-aryl-3-oxobutyrates and their condensation with thiourea, leading to the development of potent HIV-1 inhibitors. These compounds, through various synthetic pathways, have shown extreme potency against HIV-1, illustrating the compound's potential application in antiviral therapy (K. Danel, E. Larsen, E. Pedersen, B. Vestergaard, C. Nielsen, 1996).
Glutaminase Inhibition
Another study explored the synthesis and pharmacological evaluation of BPTES analogs, aiming to inhibit kidney-type glutaminase (GLS), a target for cancer therapy. These analogs retained potency and presented an opportunity to improve aqueous solubility, showcasing the potential for the development of more effective GLS inhibitors (K. Shukla, D. Ferraris, A. Thomas, M. Stathis, Bridget R Duvall, Greg Delahanty, J. Alt, R. Rais, C. Rojas, P. Gao, Yan Xiang, C. Dang, B. Slusher, T. Tsukamoto, 2012).
S-adenosylmethionine Utilization
Research on S-adenosylmethionine (SAM) demonstrates its critical role as a methyl donor in various biochemical reactions. SAM's utilization in the synthesis of diverse compounds indicates the compound's foundational role in metabolic reactions, suggesting potential applications in biotechnology and drug development (M. Fontecave, M. Atta, E. Mulliez, 2004).
Anti-Helicobacter pylori Activity
Compounds derived from the scaffold of interest have shown potent and selective activities against Helicobacter pylori, a gastric pathogen. This highlights the potential use of such compounds in developing novel anti-H. pylori agents, addressing resistance against current treatments (D. Carcanague, Y. Shue, M. A. Wuonola, M. Uría-Nickelsen, C. Joubran, Joseph K Abedi, J. Jones, T. Kühler, 2002).
Antimicrobial and Anti-inflammatory Properties
Research into N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides reveals their potential as antibacterial agents and moderate inhibitors of α-chymotrypsin enzyme. This illustrates the chemical framework's versatility in generating compounds with significant bioactive potentials, offering pathways for new antimicrobial and anti-inflammatory drugs (S. Z. Siddiqui, M. Abbasi, Aziz‐ur‐Rehman, M. Irshad, B. Shahzad, M. Ashraf, I. Ahmad, M. Lodhi, B. Ismail, M. Akhtar, 2014).
Propiedades
IUPAC Name |
ethyl 2-(7-heptyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O4S/c1-4-6-7-8-9-10-21-13-14(20(3)16(24)19-15(13)23)18-17(21)26-11-12(22)25-5-2/h4-11H2,1-3H3,(H,19,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLDWLAKLRVJPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C2=C(N=C1SCC(=O)OCC)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(1-bromonaphthalen-2-yl)oxy-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B406838.png)



![Isopropyl 4-(5-{[1-(3-chloro-4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoate](/img/structure/B406845.png)

![Methyl 3-nitro-5-{[(2-pyridinylmethyl)amino]carbonyl}benzoate](/img/structure/B406848.png)
![2-(1-Bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoic acid (non-preferred name)](/img/structure/B406849.png)
![2-(4-Bromophenyl)-2-oxoethyl 3-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B406851.png)
![5,6-dibromo-2-[3-(trifluoromethyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B406855.png)
![3,4-dimethoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B406856.png)

![7-ethyl-3-methyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B406860.png)

